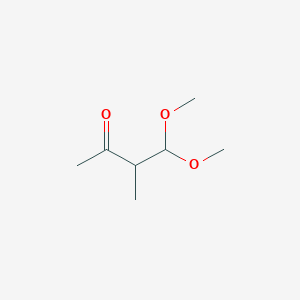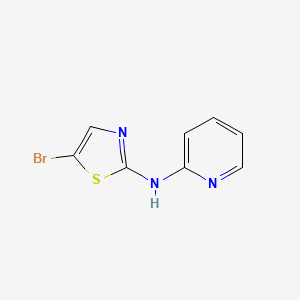
N-(5-Bromo-1,3-thiazol-2-yl)pyridin-2-amine
Vue d'ensemble
Description
N-(5-BROMO-1,3-THIAZOL-2-YL)PYRIDIN-2-AMINE is a heterocyclic compound that contains both thiazole and pyridine rings.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its biological activities, including antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
Target of Action
The primary target of N-(5-Bromo-1,3-thiazol-2-yl)pyridin-2-amine is the P2Y12 receptor in human platelets . The P2Y12 receptor plays a crucial role in platelet aggregation, a process that is essential for blood clotting.
Mode of Action
This compound acts as an inhibitor of platelet aggregation . It achieves this by preventing the activation of the P2Y12 receptor . This inhibition of the P2Y12 receptor is the main mechanism by which it prevents blood clots from forming .
Result of Action
The primary result of the compound’s action is the prevention of blood clot formation . By inhibiting the P2Y12 receptor, the compound prevents platelet aggregation, thereby reducing the risk of blood clot formation . Additionally, the compound has shown activity against endometriosis and polycystic ovary syndrome . It can also be used as a contraceptive for animals and humans because it blocks estrus cycles and ovulation in females .
Analyse Biochimique
Biochemical Properties
5-bromo-N-(pyridin-2-yl)thiazol-2-amine plays a significant role in various biochemical reactions. It has been shown to interact with several enzymes and proteins, influencing their activity. For instance, this compound has demonstrated inhibitory effects on platelet aggregation, which is crucial in preventing blood clot formation . Additionally, it has shown activity against endometriosis and polycystic ovary syndrome by preventing the activation of specific cellular pathways . The interactions of 5-bromo-N-(pyridin-2-yl)thiazol-2-amine with these biomolecules highlight its potential therapeutic applications.
Cellular Effects
The effects of 5-bromo-N-(pyridin-2-yl)thiazol-2-amine on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the activity of cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation . By inhibiting CDKs, 5-bromo-N-(pyridin-2-yl)thiazol-2-amine can halt cancer cell proliferation and induce apoptosis. Furthermore, its impact on gene expression and cellular metabolism underscores its potential as a therapeutic agent in cancer treatment.
Molecular Mechanism
At the molecular level, 5-bromo-N-(pyridin-2-yl)thiazol-2-amine exerts its effects through various mechanisms. One of the primary mechanisms is its ability to bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to interact with topoisomerase II, resulting in DNA double-strand breaks and cell cycle arrest . This interaction ultimately leads to cell death, making it a potential candidate for anticancer therapy. Additionally, 5-bromo-N-(pyridin-2-yl)thiazol-2-amine can modulate gene expression by influencing transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of 5-bromo-N-(pyridin-2-yl)thiazol-2-amine in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound remains stable under various conditions, maintaining its biochemical activity over time . Its degradation products and their potential effects on cellular function are still under investigation. Long-term studies have indicated that 5-bromo-N-(pyridin-2-yl)thiazol-2-amine can have sustained effects on cellular processes, including prolonged inhibition of cell proliferation and induction of apoptosis.
Dosage Effects in Animal Models
The effects of 5-bromo-N-(pyridin-2-yl)thiazol-2-amine vary with different dosages in animal models. At lower doses, this compound has shown therapeutic benefits, such as reducing inflammation and inhibiting tumor growth . At higher doses, it can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.
Metabolic Pathways
5-bromo-N-(pyridin-2-yl)thiazol-2-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity. For instance, it has been shown to affect the metabolic flux of certain pathways, leading to changes in metabolite levels . The compound’s interactions with enzymes such as cytochrome P450 can influence its metabolism and clearance from the body, impacting its overall efficacy and safety profile.
Transport and Distribution
The transport and distribution of 5-bromo-N-(pyridin-2-yl)thiazol-2-amine within cells and tissues are critical for its biological activity. This compound is known to interact with specific transporters and binding proteins that facilitate its uptake and distribution . Its localization within cells can influence its activity, with higher concentrations observed in certain cellular compartments. Understanding the transport and distribution mechanisms of 5-bromo-N-(pyridin-2-yl)thiazol-2-amine is essential for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of 5-bromo-N-(pyridin-2-yl)thiazol-2-amine plays a crucial role in its activity and function. This compound has been observed to localize in specific cellular compartments, such as the nucleus and mitochondria . Its presence in these organelles can influence various cellular processes, including DNA replication, transcription, and energy metabolism. Additionally, post-translational modifications and targeting signals can direct 5-bromo-N-(pyridin-2-yl)thiazol-2-amine to specific subcellular locations, enhancing its therapeutic efficacy.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-BROMO-1,3-THIAZOL-2-YL)PYRIDIN-2-AMINE typically involves the reaction of 2-aminopyridine with 2-bromoacetyl bromide, followed by cyclization with thiourea. The reaction conditions often include the use of ethanol as a solvent and heating under reflux .
Industrial Production Methods
This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
N-(5-BROMO-1,3-THIAZOL-2-YL)PYRIDIN-2-AMINE undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like triethylamine.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can modify the thiazole ring .
Comparaison Avec Des Composés Similaires
N-(5-BROMO-1,3-THIAZOL-2-YL)PYRIDIN-2-AMINE can be compared with other similar compounds, such as:
Benzothiazole Derivatives: These compounds also contain a thiazole ring and exhibit similar biological activities, including antimicrobial and anticancer properties.
Thiazole Derivatives: Other thiazole-containing compounds, such as sulfathiazole and ritonavir, share similar chemical properties and biological activities.
Uniqueness
The uniqueness of this compound lies in its specific combination of the thiazole and pyridine rings, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications .
Propriétés
IUPAC Name |
5-bromo-N-pyridin-2-yl-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3S/c9-6-5-11-8(13-6)12-7-3-1-2-4-10-7/h1-5H,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZNOXZQMWMMJMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC2=NC=C(S2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60416183 | |
| Record name | 5-bromo-N-(pyridin-2-yl)thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60416183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54670-78-9 | |
| Record name | 5-bromo-N-(pyridin-2-yl)thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60416183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-{[Cyclohexyl(methyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B1366479.png)

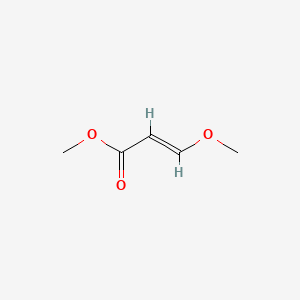



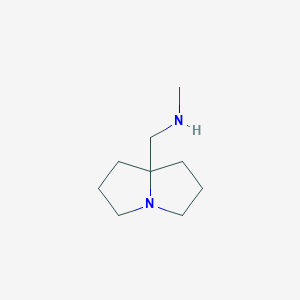
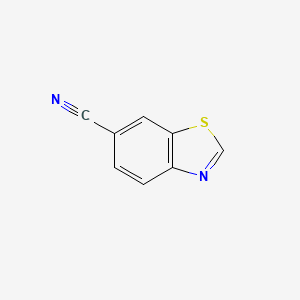
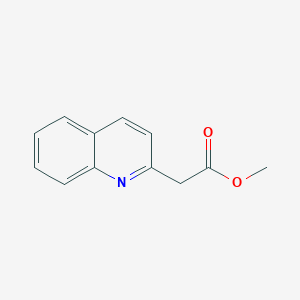

![1-Piperidinecarboxylic acid, 4-[(4-formylphenoxy)methyl]-, 1,1-dimethylethyl ester](/img/structure/B1366508.png)


